(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a fluorophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazinane ring, the introduction of the fluorophenyl group, and the formation of the carboxamide group. Common reagents used in these steps include thionyl chloride, aniline derivatives, and fluorobenzene derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- (2Z)-3-[2-(4-bromophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
Uniqueness
(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H24FN3O2S |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H24FN3O2S/c1-18-6-5-9-22(16-18)28-25(32)23-17-24(31)30(15-14-19-10-12-20(27)13-11-19)26(33-23)29-21-7-3-2-4-8-21/h2-13,16,23H,14-15,17H2,1H3,(H,28,32) |
InChI Key |
ZATCPSIVKBURDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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